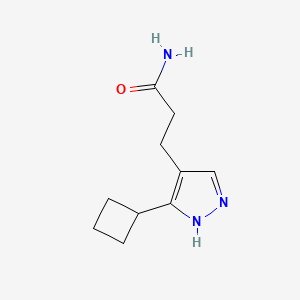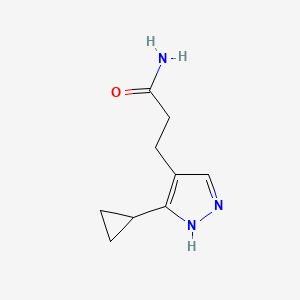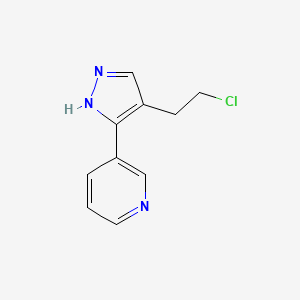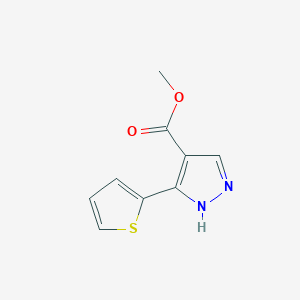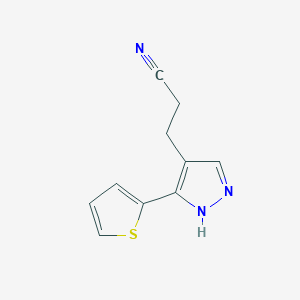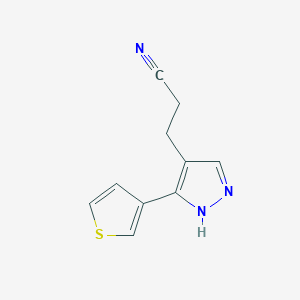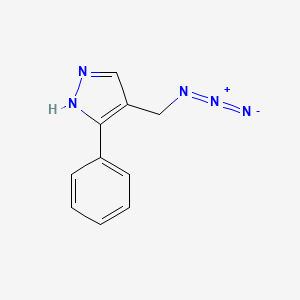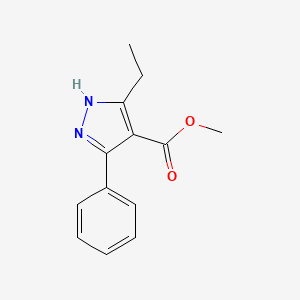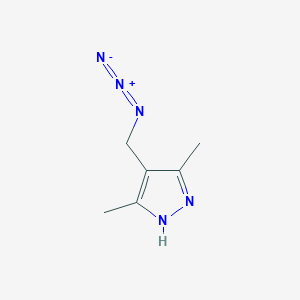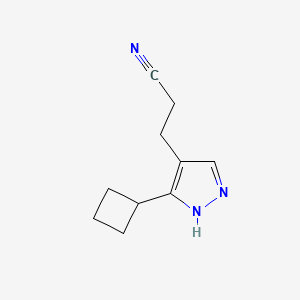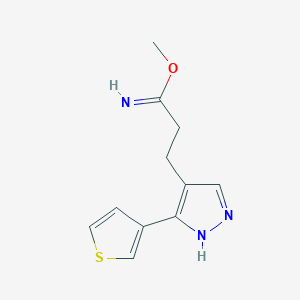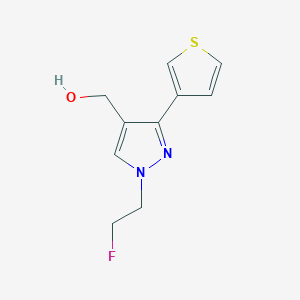
3-Ethyl-6-(2-fluorophenyl)-1,2,3,4-tetrahydropyrimidine-2,4-dione
Overview
Description
3-Ethyl-6-(2-fluorophenyl)-1,2,3,4-tetrahydropyrimidine-2,4-dione is a useful research compound. Its molecular formula is C12H11FN2O2 and its molecular weight is 234.23 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Antibacterial Evaluation
Research focused on the synthesis of substituted thienopyrimidines, including derivatives of tetrahydropyrimidine, has shown promising antibacterial properties. These compounds were synthesized through a series of reactions involving cyclization and nucleophilic substitution, and their structure-activity relationships were explored to determine their antibacterial efficacy (More et al., 2013).
Antitubercular Activity
Novel dihydropyrimidines have been synthesized and evaluated for their antitubercular activity against Mycobacterium tuberculosis. Two compounds, in particular, showed significant in vitro activity and were identified as potential new classes of antitubercular agents, demonstrating the importance of tetrahydropyrimidine derivatives in the development of new therapeutic agents (Trivedi et al., 2010).
GnRH Receptor Antagonism
A study on the synthesis and structure-activity relationships of thieno[2,3-d]pyrimidine-2,4-dione derivatives revealed their potential as potent GnRH receptor antagonists. This research aimed at treating reproductive diseases, identifying specific groups on the core structure crucial for good receptor binding activity. The findings contribute to the development of new treatments for reproductive health issues (Guo et al., 2003).
Herbicidal Activities
Research on 6-(trifluoromethyl)pyrimidine-2,4(1H,3H)-dione compounds revealed some derivatives exhibited good herbicidal activities. This indicates the potential application of tetrahydropyrimidine derivatives in agriculture for weed control, highlighting the versatility of these compounds in various scientific and practical applications (Huazheng, 2013).
Crystal Structure Analysis
Studies on the crystal structures of solvated and anhydrous forms of related tetrahydropyrimidine derivatives have provided insights into their molecular arrangement and stability. This research is crucial for understanding the physical properties of these compounds, which can inform their storage, handling, and application in various fields (Cleetus et al., 2020).
Properties
IUPAC Name |
3-ethyl-6-(2-fluorophenyl)-1H-pyrimidine-2,4-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11FN2O2/c1-2-15-11(16)7-10(14-12(15)17)8-5-3-4-6-9(8)13/h3-7H,2H2,1H3,(H,14,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NTWXBHCLZUSHDN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=O)C=C(NC1=O)C2=CC=CC=C2F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11FN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



